
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohexyl and cyclopropanecarboxamide derivatives often involves multi-step organic reactions, including nucleophilic substitution, esterification, and amidation processes. For instance, a synthesis method for related compounds might start from readily available precursors like cyclohexanecarboxylic acid, followed by activation and subsequent reaction with appropriate amine and cyclopropane derivatives under controlled conditions to ensure the formation of the desired carboxamide linkage (Pokhodylo, Slyvka, & Pavlyuk, 2021).
Molecular Structure Analysis
The molecular structure of cyclohexyl cyclopropanecarboxamide derivatives is characterized by distinct ring systems, where the cyclohexane ring often adopts a chair conformation due to its stability. The cyclopropane ring introduces strain into the molecule, affecting its reactivity. The carboxamide linkage plays a crucial role in stabilizing the molecule through hydrogen bonding and electronic effects, influencing the overall geometry and electronic distribution (Özer, Arslan, VanDerveer, & Külcü, 2009).
Chemical Reactions and Properties
Compounds similar to “N-(4-methylidenecyclohexyl)cyclopropanecarboxamide” participate in a variety of chemical reactions, including cycloadditions, nucleophilic substitutions, and hydrogenation processes. These reactions are pivotal for modifying the compound’s structure and introducing functional groups that can alter its chemical properties significantly (Liu & Yu, 2016).
Physical Properties Analysis
The physical properties of such compounds are determined by their molecular structure. Factors like molecular weight, polarity, and the presence of functional groups influence their boiling and melting points, solubility in different solvents, and crystallinity. The rigid structure induced by the cyclohexane and cyclopropane rings can affect the compound’s volatility and solubility profile (Cresswell et al., 2013).
Chemical Properties Analysis
The chemical properties of “N-(4-methylidenecyclohexyl)cyclopropanecarboxamide” derivatives are influenced by their functional groups. The carboxamide group, in particular, contributes to the compound's acidity, reactivity towards nucleophiles, and hydrogen bonding capacity. These properties are crucial for the compound’s interactions with biological systems and its potential applications in material science and medicinal chemistry (Zhou et al., 2021).
- Synthesis and characterization insights can be found in the works by Pokhodylo, Slyvka, & Pavlyuk (2021) and Özer, Arslan, VanDerveer, & Külcü (2009) (Pokhodylo et al., 2021), (Özer et al., 2009).
- For chemical reactions and properties, refer to the study by Liu & Yu (2016) (Liu & Yu, 2016).
- Physical properties analysis is explored in Cresswell et al. (2013) (Cresswell et al., 2013).
- Chemical properties analysis is discussed in Zhou et al. (2021) (Zhou et al., 2021).
Aplicaciones Científicas De Investigación
Catalytic Applications
The development and use of catalysts in chemical reactions is a crucial area of research. For instance, Pd nanoparticles supported on mesoporous graphitic carbon nitride have shown significant activity and selectivity in the hydrogenation of phenol to cyclohexanone, a vital intermediate in the chemical industry. This reaction proceeds efficiently under mild conditions, offering a high conversion rate and selectivity towards cyclohexanone, which is significant for sustainable chemical synthesis (Yong Wang et al., 2011).
Pharmacological Research
In pharmacological studies, derivatives of cyclohexane and cyclopropane, such as cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid, have been synthesized and evaluated for their efficacy against certain types of cancer. These compounds have demonstrated significant therapeutic potential in preclinical models (T. Johnston et al., 1984).
Materials Science
Research in materials science has explored the synthesis and characterization of various cyclohexanecarboxamide derivatives, investigating their potential applications in the development of new materials. For example, N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been synthesized, showing promise for various applications due to their unique structural and chemical properties (Cemal Koray Özer et al., 2009).
Chemical Synthesis
In chemical synthesis, cyclohexane-1,3-dione derivatives serve as key precursors for a wide range of biologically active molecules. These derivatives facilitate the synthesis of various heterocycles, natural products, and bioactive compounds, showcasing their versatility and importance in synthetic organic chemistry (D. Sharma et al., 2021).
Direcciones Futuras
: Ge, Z.-P., Xu, J.-B., Zhao, P., Zhou, Y., Zuo, J.-P., Zhao, J.-X., & Yue, J.-M. (2023). Highly Oxygenated Cephalotane-Type Diterpenoids from Cephalotaxus fortunei var. alpina and C. sinensis. Biological and Medicinal Chemistry. Link : Defant, A., & Mancini, I. (2023). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. Marine Drugs, 21(10), 511. Link : Article: Introducing Complex NMR Mixtures at the Undergraduate Level: A Laboratory Experiment for the Structural Analysis of Endo and Exo Norbornene Isomers. Link
Propiedades
IUPAC Name |
N-(4-methylidenecyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h9-10H,1-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNDRUAWCVSZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
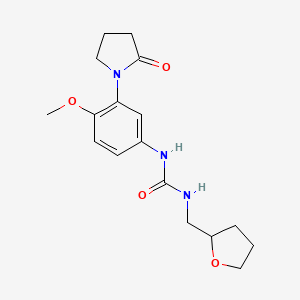

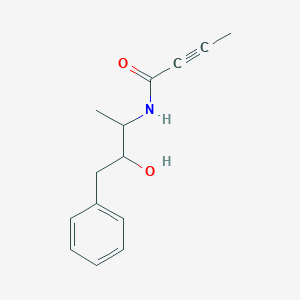
![methyl 7-(benzo[b]thiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2483764.png)
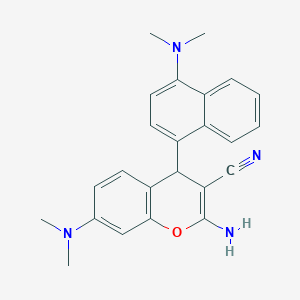


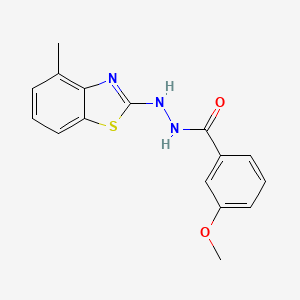
![N-cyclohexyl-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2483774.png)

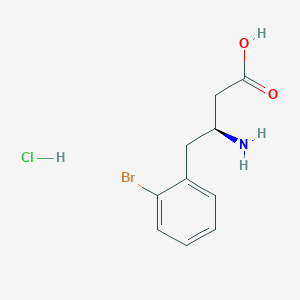
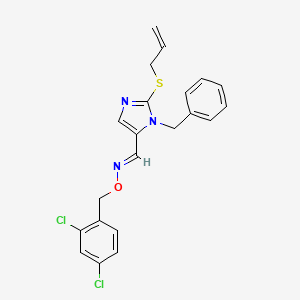
![4-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2483780.png)